1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole
Overview
Description
1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole is a unique chemical compound known for its distinctive properties and applications in various scientific fields. This compound is characterized by its trifluoroacetyl group and two perfluorohexyl groups attached to a pyrazole ring, giving it a complex molecular structure that contributes to its diverse functionalities .
Preparation Methods
The synthesis of 1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the trifluoroacetyl and perfluorohexyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Acylation: Introduction of the trifluoroacetyl group using trifluoroacetic anhydride under controlled conditions.
Perfluoroalkylation: Attachment of perfluorohexyl groups using perfluoroalkyl iodides in the presence of a base.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroacetyl and perfluorohexyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity, while the perfluorohexyl groups contribute to its stability and lipophilicity. These properties enable the compound to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole can be compared with other similar compounds, such as:
1-Trifluoroacetyl-3,5-bis(perfluorobutyl)pyrazole: Similar structure but with shorter perfluoroalkyl chains, resulting in different physical and chemical properties.
1-Trifluoroacetyl-3,5-bis(perfluorooctyl)pyrazole: Longer perfluoroalkyl chains, leading to increased hydrophobicity and potential changes in biological activity.
1-Trifluoroacetyl-3,5-bis(perfluoropropyl)pyrazole: Another variant with different perfluoroalkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of trifluoroacetyl and perfluorohexyl groups, which confer distinct properties and functionalities compared to its analogs.
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-2,2,2-trifluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17HF29N2O/c18-5(19,8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)43)2-1-3(48(47-2)4(49)7(22,23)24)6(20,21)9(27,28)11(31,32)13(35,36)15(39,40)17(44,45)46/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJMTAXSYIIQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17HF29N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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